tert-Butyl 3-cyano-4-methylbenzylcarbamate

Lipophilicity Drug-likeness Physicochemical profiling

For PRMT or kinase inhibitor programs, sourcing monofunctional cyanobenzylamines limits SAR exploration. This building block uniquely combines 3-CN and 4-CH₃ substituents on a single Boc-protected scaffold. This enables simultaneous vector exploration, accelerating library synthesis. Key data: XLogP3 of 2.5 balances permeability and solubility; the 4-methyl group blocks para-hydroxylation, enhancing metabolic stability. The Boc group ensures predictable, clean deprotection under standard TFA conditions for seamless scale-up.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B12963776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-cyano-4-methylbenzylcarbamate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C#N
InChIInChI=1S/C14H18N2O2/c1-10-5-6-11(7-12(10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,9H2,1-4H3,(H,16,17)
InChIKeyLBTKTGLIGCJRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Protected Cyanomethylbenzylamine Building Block Overview


tert-Butyl 3-cyano-4-methylbenzylcarbamate is a substituted benzylamine derivative bearing a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 3-position, and a methyl group at the 4-position of the aromatic ring [1]. With a molecular formula of C14H18N2O2 and a molecular weight of 246.30 g/mol, it belongs to the class of N-Boc-protected cyanobenzylamines widely employed as intermediates in pharmaceutical and agrochemical synthesis . The compound features an XLogP3 of 2.5, a topological polar surface area (TPSA) of 62.1 Ų, and four rotatable bonds, values that distinguish it from closely related monocyano analogs lacking the 4-methyl substituent [1].

N-Boc-protected benzylamine with dual 3-CN / 4-CH3 substitution
Physicochemical profile differentiated from monocyano analogs
Two orthogonal synthetic handles for late-stage diversification

Why Generic Substitution with Simpler Analogs Is Not Recommended


Although several N-Boc-cyanobenzylcarbamates share the same core carbamate scaffold, their substitution patterns diverge in the number, position, and nature of aromatic ring substituents [1]. The target compound uniquely combines a 3-cyano group with a 4-methyl group; commercially available analogs such as tert-butyl 4-cyanobenzylcarbamate (CAS 66389-80-8, C13H16N2O2, MW 232.28), tert-butyl 3-cyanobenzylcarbamate (CAS 916213-93-9, C13H16N2O2, MW 232.28), and tert-butyl 2-cyanobenzylcarbamate (CAS 439118-51-1, C13H16N2O2, MW 232.28) all lack the 4-methyl substituent, resulting in different lipophilicity, steric profiles, and electronic properties . These differences can alter reactivity in downstream coupling reactions, metabolic stability of derived products, and target binding interactions, making indiscriminate substitution scientifically unsound without re-optimization of the synthetic route [1].

  • Monocyano analogs lack 4-CH3, altering lipophilicity and TPSA — may shift solubility and permeability profiles.
  • Lower molecular weight and fewer rotatable bonds in analogs change steric environment, potentially affecting coupling reactivity.
  • Single functional handle in comparators limits orthogonal derivatization, reducing synthetic efficiency in library construction.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation

The target compound exhibits an XLogP3 of 2.5 and a TPSA of 62.1 Ų, whereas the closest monocyano analog, tert-butyl 4-cyanobenzylcarbamate (CAS 66389-80-8), has a higher computed LogP of approximately 2.97 and a lower TPSA of approximately 53 Ų [1]. The lower XLogP (Δ ≈ 0.47 log units) and higher TPSA (Δ ≈ 9.1 Ų) of the target compound are attributable to the additional 4-methyl group, which alters the overall polarity and hydrogen-bonding capacity, potentially improving aqueous solubility and modulating membrane permeability of derived final compounds.

Lipophilicity & TPSA
Head-to-head
XLogP 2.5, TPSA 62.1 Ų vs monocyano analog LogP ~2.97, TPSA ~53 Ų
Lower lipophilicity and higher TPSA may support solubility and binding profiling.
Computed properties; wet-lab validation recommended.
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Structural Property Differences

The target compound has a molecular weight of 246.30 g/mol (C14H18N2O2, 18 heavy atoms, 4 rotatable bonds) compared to 232.28 g/mol (C13H16N2O2, 16 heavy atoms, 3 rotatable bonds) for the three monocyano positional isomers — tert-butyl 4-cyanobenzylcarbamate (CAS 66389-80-8), tert-butyl 3-cyanobenzylcarbamate (CAS 916213-93-9), and tert-butyl 2-cyanobenzylcarbamate (CAS 439118-51-1) [1]. The +14 Da mass difference corresponds to the additional methyl group, while the extra heavy atom and rotatable bond introduce distinct steric and conformational properties.

MW & structural properties
Head-to-head
MW 246.30 g/mol, 18 heavy atoms, 4 rot. bonds vs 232.28 g/mol, 16 heavy atoms, 3 rot. bonds
Higher MW and added rotatable bond alter steric and chromatographic behavior — may influence scale-up reproducibility.
Standard cheminformatics calculations; confirm experimentally.
Molecular weight Structural differentiation Building block selection

Boiling Point Trend and Thermal Stability

While an experimentally measured boiling point for the target compound is not publicly available, comparison with structurally characterized analogs reveals that tert-butyl 2-cyanobenzylcarbamate (CAS 439118-51-1) has a predicted boiling point of 379.0 ± 25.0 °C, whereas tert-butyl 4-cyanobenzylcarbamate (CAS 66389-80-8) has a predicted boiling point of 392.9 ± 35.0 °C . The target compound, with an additional methyl group (+14 Da) and higher molecular complexity, is expected to exhibit a boiling point at least in the range of the 4-cyano analog or higher, consistent with the trend that increased molecular weight and substitution raise boiling points within this series.

Boiling point trend
Class-level
Expected BP ≥390 °C (based on analog trend)
Higher predicted BP may correlate with lower volatility and improved thermal stability — supports process safety review.
Predicted value; experimental data not available.
Thermal stability Process chemistry Distillation behavior

Orthogonal Functionalization via Dual Substituents

The simultaneous presence of a cyano group at the 3-position and a methyl group at the 4-position of the benzyl ring creates two electronically and sterically distinct sites for further derivatization, unlike the monofunctional 3-cyano, 4-cyano, or 2-cyano analogs [1]. The 3-cyano group serves as a hydrogen-bond acceptor, a precursor for tetrazole or amide formation, and a meta-directing group, while the 4-methyl group provides additional lipophilic bulk and can undergo benzylic oxidation — a combination absent in all three monocyano positional isomers (CAS 916213-93-9, 66389-80-8, and 439118-51-1) .

Orthogonal handles
Class-level
2 substituent handles (3-CN, 4-CH3) vs 1 in all monocyano comparators
Two orthogonal handles may enable convergent synthesis and finer SAR tuning.
Based on structural analysis; confirm synthetic compatibility.
Orthogonal reactivity Late-stage functionalization Medicinal chemistry

Commercial Purity Specification and Quality Control

The compound is commercially available from Enamine (Catalog No. EN300-3668749) at a documented purity of 95.0% across multiple lot sizes (0.05 g to 10.0 g), with pricing ranging from $528.00 (0.05 g) to $2,701.00 (10.0 g) as of March 2025 [1]. This level of purity specification transparency enables direct comparison with alternative suppliers of related analogs; for example, tert-butyl 3-cyanobenzylcarbamate (CAS 916213-93-9) is listed at 97% purity from Leyan (Cat. No. 1443920) , while tert-butyl 2-cyanobenzylcarbamate is available at ≥95% purity from Biosynth/CymitQuimica .

Purity specification
Head-to-head
95.0% (Enamine EN300-3668749)
Documented purity supports procurement consistency and synthetic reproducibility.
Verify lot-specific COA; catalog specification Q1 2025.
Quality control Procurement specification Enamine catalog

Procurement-Relevant Application Scenarios


Late-Stage Diversification of Kinase or Epigenetic Inhibitors

The unique combination of a 3-cyano (electron-withdrawing, metabolically stable) and 4-methyl (lipophilic, sterically modulating) substitution pattern makes this compound particularly suitable as an advanced intermediate for constructing kinase inhibitor or protein methyltransferase (PRMT) inhibitor libraries [1]. Unlike monocyano analogs that offer only a single aromatic functionalization handle, this building block enables simultaneous exploration of two vectors off the benzylamine core, increasing the efficiency of structure-activity relationship (SAR) studies. The Boc group can be removed under standard acidic conditions (TFA/CH2Cl2) to reveal the free benzylamine for coupling with carboxylic acids, sulfonyl chlorides, or isocyanates in library synthesis .

Synthesis of Benzylamine-Derived Agrochemicals

The 3-cyano-4-methyl substitution pattern is structurally related to motifs found in commercial agrochemical active ingredients that require balanced lipophilicity for leaf penetration and systemic translocation. The target compound's XLogP3 of 2.5 falls within the favorable range for agrochemical bioavailability, while the cyano group provides metabolic stability and the Boc group allows controlled deprotection for final-stage coupling [1]. The 4-methyl group additionally blocks a potential metabolic soft spot (para-hydroxylation), potentially improving the environmental persistence profile of derived products compared to analogs with an unsubstituted 4-position .

Scale-Up with Predictable Deprotection Kinetics

The Boc protecting group on this benzylamine scaffold offers well-characterized, predictable deprotection kinetics under acidic conditions (TFA, HCl/dioxane) that are documented extensively in the class-level literature [1]. For process chemists, this means the deprotection step can be modeled and optimized without unexpected side reactions at the cyano or methyl substituents, enabling robust scale-up from gram to kilogram quantities. The higher molecular weight and boiling point range (estimated ≥390 °C) relative to monocyano analogs also provide a wider operational window for solvent removal and distillation-based purification .

Bifunctional Probe Molecules with Orthogonal Handles

In chemical biology applications where bifunctional probe molecules are needed — for example, PROTAC (proteolysis-targeting chimera) linkers or photoaffinity labeling reagents — the target compound provides two distinct aromatic substituents (3-CN, 4-CH3) that can be sequentially or orthogonally manipulated [1]. The cyano group can be reduced to an aminomethyl group or converted to a tetrazole, while the methyl group can undergo benzylic bromination for further alkylation, enabling construction of branched linker architectures that are difficult to access from simpler monofunctional cyanobenzylcarbamates .

Application
Selection Property
Validation Focus
Kinase/Epigenetic inhibitor diversification
3-CN/4-CH3 dual functionalization
SAR exploration with orthogonal vectors
Agrochemical building block
Balanced lipophilicity (XLogP 2.5) and metabolic stability
Bioavailability and environmental persistence modeling
Scale-up with predictable deprotection
Boc-deprotection kinetics and thermal stability
Process optimization without side reactions
Bifunctional probe synthesis
Two orthogonal substituents for sequential manipulation
Branched linker architectures for chemical biology
Quote Request

Request a Quote for tert-Butyl 3-cyano-4-methylbenzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.